1,3-Benzenedicarboxylic acid, 5-bromo-, monomethyl ester
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Overview
Description
1,3-Benzenedicarboxylic acid, 5-bromo-, 1-methyl ester: is an organic compound with the molecular formula C9H7BrO4 It is a derivative of isophthalic acid, where one of the carboxylic acid groups is esterified with a methyl group and the benzene ring is substituted with a bromine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Benzenedicarboxylic acid, 5-bromo-, 1-methyl ester can be synthesized through the esterification of 5-bromo-isophthalic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to achieve the desired esterification.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes where 5-bromo-isophthalic acid and methanol are fed into a reactor with a catalyst. The reaction mixture is then heated to promote esterification, and the product is purified through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions: 1,3-Benzenedicarboxylic acid, 5-bromo-, 1-methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid in the presence of a strong acid or base.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Reactions: Depending on the nucleophile, products such as 5-substituted isophthalic acid derivatives can be formed.
Hydrolysis: The major product is 5-bromo-isophthalic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: 1,3-Benzenedicarboxylic acid, 5-bromo-, 1-methyl ester is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its bromine substitution makes it a candidate for further functionalization and exploration in drug discovery.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It can be incorporated into polymer chains to modify their properties, such as thermal stability and mechanical strength.
Mechanism of Action
The mechanism by which 1,3-Benzenedicarboxylic acid, 5-bromo-, 1-methyl ester exerts its effects depends on the specific application. In chemical reactions, the bromine atom can act as a leaving group, facilitating nucleophilic substitution. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid. The molecular targets and pathways involved vary based on the context in which the compound is used.
Comparison with Similar Compounds
5-Bromo-isophthalic acid: Similar structure but lacks the ester group.
Dimethyl 5-bromo-isophthalate: Similar structure but with two ester groups instead of one.
5-Boronobenzene-1,3-dicarboxylic acid: Similar structure but with a boronic acid group instead of bromine.
Uniqueness: 1,3-Benzenedicarboxylic acid, 5-bromo-, 1-methyl ester is unique due to its specific substitution pattern and functional groups. The presence of both a bromine atom and an ester group provides distinct reactivity and potential for diverse applications in synthesis and industry.
Properties
Molecular Formula |
C9H6BrO4- |
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Molecular Weight |
258.04 g/mol |
IUPAC Name |
3-bromo-5-methoxycarbonylbenzoate |
InChI |
InChI=1S/C9H7BrO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H,11,12)/p-1 |
InChI Key |
QIXJVAGZPJKDGY-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)[O-])Br |
Origin of Product |
United States |
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